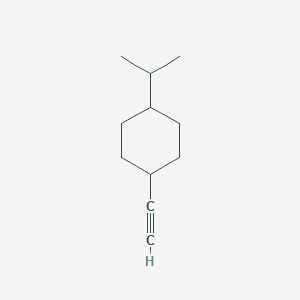
trans-1-Ethynyl-4-isopropylcyclohexane
Vue d'ensemble
Description
trans-1-Ethynyl-4-isopropylcyclohexane: is an organic compound with the molecular formula C11H18. It features a cyclohexane ring substituted with an ethynyl group at the first carbon and an isopropyl group at the fourth carbon. This compound is notable for its structural rigidity and the presence of both alkyne and alkyl groups, which can influence its reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkyne Addition: One common method to synthesize trans-1-Ethynyl-4-isopropylcyclohexane involves the addition of an ethynyl group to a pre-formed cyclohexane ring. This can be achieved through a reaction between a cyclohexyl halide and an acetylene derivative under basic conditions.
Isopropylation: Another route involves the isopropylation of a cyclohexane derivative followed by the introduction of the ethynyl group. This can be done using Friedel-Crafts alkylation with isopropyl chloride and a Lewis acid catalyst, followed by a Sonogashira coupling reaction to introduce the ethynyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The ethynyl group in trans-1-Ethynyl-4-isopropylcyclohexane can undergo oxidation reactions to form various products, including aldehydes, ketones, and carboxylic acids.
Reduction: Reduction of the ethynyl group can lead to the formation of alkenes or alkanes, depending on the conditions and reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can selectively reduce the ethynyl group.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation: Products include trans-1-isopropyl-4-cyclohexanone and trans-1-isopropyl-4-cyclohexanecarboxylic acid.
Reduction: Products include trans-1-isopropyl-4-ethenylcyclohexane and trans-1-isopropyl-4-ethylcyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: trans-1-Ethynyl-4-isopropylcyclohexane can be used as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.
Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific mechanical and thermal properties.
Biology and Medicine:
Drug Development: Its structural features can be exploited in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biochemical Probes: The compound can be used as a probe to study biochemical pathways and interactions involving alkynes and cyclohexane derivatives.
Industry:
Specialty Chemicals: It can be used in the production of specialty chemicals and intermediates for various industrial applications.
Performance Materials: The compound’s properties make it suitable for use in high-performance materials, including lubricants and coatings.
Mécanisme D'action
The mechanism by which trans-1-Ethynyl-4-isopropylcyclohexane exerts its effects depends on its specific application. In catalysis, it can act as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it can interact with enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. The presence of the ethynyl group allows for unique interactions with molecular targets, while the cyclohexane ring provides structural stability.
Comparaison Avec Des Composés Similaires
trans-1-Ethyl-4-isopropylcyclohexane: Similar in structure but lacks the ethynyl group, leading to different reactivity and applications.
trans-1-Isopropyl-4-methylcyclohexane: Another similar compound with a methyl group instead of an ethynyl group, affecting its chemical behavior and uses.
Uniqueness: trans-1-Ethynyl-4-isopropylcyclohexane is unique due to the presence of both an ethynyl and an isopropyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
1-ethynyl-4-propan-2-ylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-4-10-5-7-11(8-6-10)9(2)3/h1,9-11H,5-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRJUYHCWDYCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1866646-62-9 | |
| Record name | 1-ethynyl-4-(propan-2-yl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



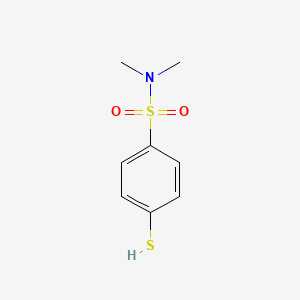
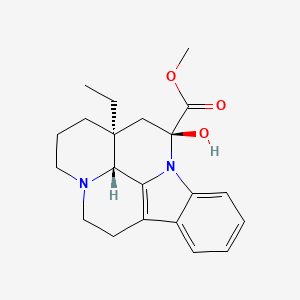
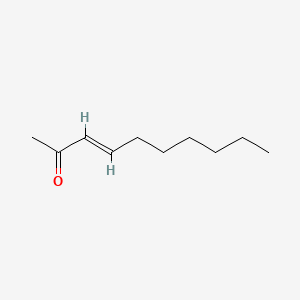


![tert-butyl N-[1-(methylamino)propan-2-yl]carbamate](/img/structure/B3420384.png)

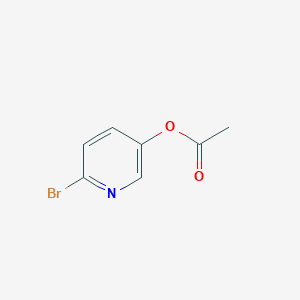
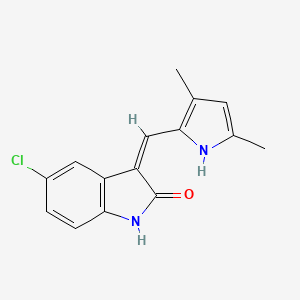
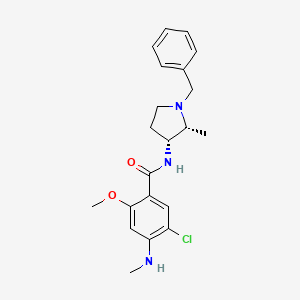
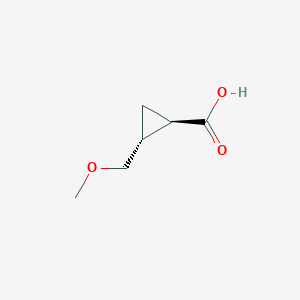
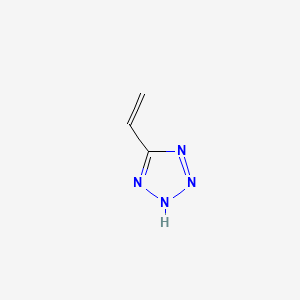
![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B3420418.png)
